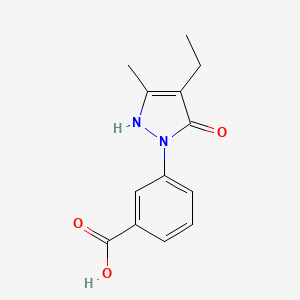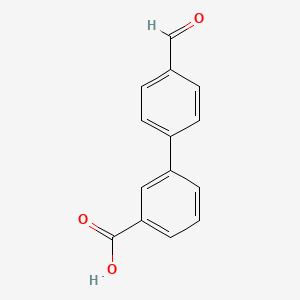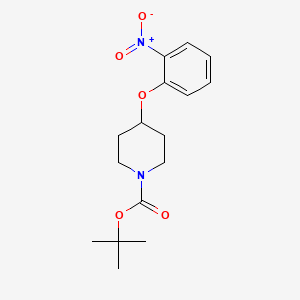
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is a heterocyclic compound that features a benzoxazine ring fused with a methanol group. This compound is part of the benzoxazine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and high-yielding alternative .
Industrial Production Methods
Industrial production of benzoxazines often employs high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is advantageous due to its efficiency and environmental friendliness, as it reduces the need for solvents and minimizes waste .
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo-derivatives, while substitution reactions can produce a wide range of functionalized benzoxazines .
科学的研究の応用
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol has several applications in scientific research:
作用機序
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in the position of the nitrogen atom within the ring.
Benzimidazole-tethered benzoxazines: These compounds combine the benzoxazine ring with a benzimidazole moiety, enhancing their biological activity.
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
特性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDDVYQKGVCTRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383723 |
Source


|
| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82756-74-9 |
Source


|
| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the reported synthesis method for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives?
A1: The research presents a novel, metal catalyst-free synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. [] This method utilizes readily available starting materials, 2-aminophenols and (±)-epichlorohydrin, and proceeds efficiently in water at room temperature with NaOH as a base. [] This approach offers a greener and more sustainable alternative to traditional metal-catalyzed reactions.
Q2: What are the advantages of this synthetic method in terms of green chemistry principles?
A2: This method aligns with several green chemistry principles:
- Metal-free catalysis: Eliminates the use of potentially toxic and expensive metal catalysts. []
- Water as a solvent: Employs water, a benign and environmentally friendly solvent. []
- Mild reaction conditions: Operates at room temperature, reducing energy consumption. []
- High regioselectivity: The reaction demonstrates high regioselectivity, leading to the desired product without the formation of unwanted isomers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)







![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)



